2-chloro-N-cyclopentylnicotinamide

Lipophilicity ADME Chromatography

2-Chloro-N-cyclopentylnicotinamide (CAS 57841-73-3) is a synthetic nicotinamide derivative bearing a chlorine atom at the pyridine 2-position and a cyclopentyl substituent on the carboxamide nitrogen. With a molecular formula of C₁₁H₁₃ClN₂O and a molecular weight of 224.69 g·mol⁻¹, this compound belongs to a broader class of 2-chloro-N-alkyl/aryl-nicotinamides that serve as versatile intermediates for medicinal chemistry and chemical biology probe development.

Molecular Formula C11H13ClN2O
Molecular Weight 224.69
CAS No. 57841-73-3
Cat. No. B2451818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-cyclopentylnicotinamide
CAS57841-73-3
Molecular FormulaC11H13ClN2O
Molecular Weight224.69
Structural Identifiers
SMILESC1CCC(C1)NC(=O)C2=C(N=CC=C2)Cl
InChIInChI=1S/C11H13ClN2O/c12-10-9(6-3-7-13-10)11(15)14-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,14,15)
InChIKeyROXFDGGIMQZRPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-cyclopentylnicotinamide (CAS 57841-73-3): Physicochemical Profile and Research-Grade Availability


2-Chloro-N-cyclopentylnicotinamide (CAS 57841-73-3) is a synthetic nicotinamide derivative bearing a chlorine atom at the pyridine 2-position and a cyclopentyl substituent on the carboxamide nitrogen . With a molecular formula of C₁₁H₁₃ClN₂O and a molecular weight of 224.69 g·mol⁻¹, this compound belongs to a broader class of 2-chloro-N-alkyl/aryl-nicotinamides that serve as versatile intermediates for medicinal chemistry and chemical biology probe development [1]. The compound is commercially available from multiple suppliers at purities ranging from 95% to 98%, making it accessible for both milligram-scale exploratory chemistry and gram-scale synthetic campaigns .

Why 2-Chloro-N-cyclopentylnicotinamide Cannot Be Interchanged with Other 2-Chloro-N-substituted Nicotinamides Without Experimental Validation


Within the 2-chloro-N-alkyl/aryl-nicotinamide series, even modest variation of the N-substituent produces substantial shifts in key physicochemical determinants—including lipophilicity (logP), boiling point, and density—that directly impact synthetic handling, purification strategy, and downstream biological performance . For instance, replacing the cyclopentyl group with a cyclopropyl, cyclohexyl, or phenyl group alters ACD/LogP by up to 0.6 log units and shifts boiling point predictions by ±12–90 °C . These differences are large enough to affect chromatographic retention, solvent partitioning, and volatility during concentration steps. Consequently, a procurement decision based on casual analog substitution risks introducing uncharacterized variability into synthetic routes, physicochemical assays, or structure–activity relationship (SAR) studies. The sections below quantify these differentials across the nearest commercially available analogs.

Quantitative Head-to-Head Comparison of 2-Chloro-N-cyclopentylnicotinamide Versus Closest Analogs on Key Selection-Relevant Parameters


Lipophilicity (ACD/LogP) Comparison: Cyclopentyl vs. Cyclopropyl, Cyclohexyl, and Phenyl Analogs

The ACD/LogP of 2-chloro-N-cyclopentylnicotinamide is 1.74 , which lies between that of its smaller N-cyclopropyl analog (XLogP3 = 1.6 [1]) and its larger N-cyclohexyl analog (ACD/LogP = 2.31 ). The N-phenyl analog also exhibits a higher ACD/LogP of 1.98 . This 0.14–0.57 log unit difference corresponds to a 1.4–3.7× shift in octanol–water partition coefficient, sufficient to alter chromatographic retention times and in vitro cell permeability predictions.

Lipophilicity ADME Chromatography

Boiling Point Differentiation for Solvent Removal and Purification Strategy

The predicted boiling point of 2-chloro-N-cyclopentylnicotinamide is 397.9 ± 27.0 °C at 760 mmHg , which is 22.1 °C higher than that of the N-cyclopropyl analog (375.8 ± 27.0 °C ) and 12.2 °C lower than that of the N-cyclohexyl analog (410.1 ± 30.0 °C ). These differences are large enough to inform distillation and rotary-evaporation protocols during synthesis and purification.

Purification Volatility Process Chemistry

Density and Molecular Packing: Cyclopentyl Occupies a Unique Middle Ground

The predicted density of 2-chloro-N-cyclopentylnicotinamide is 1.3 ± 0.1 g·cm⁻³ , compared to 1.34 ± 0.1 g·cm⁻³ for the N-cyclopropyl analog and 1.2 ± 0.1 g·cm⁻³ for the N-cyclohexyl analog . The N-phenyl analog has a reported density of approximately 1.3 g·cm⁻³ . The 0.04–0.1 g·cm⁻³ density spread implies differences in molecular packing that may affect solubility, crystal habit, and formulation behavior.

Formulation Crystallinity Material Properties

Commercial Purity and Supplier Diversity: Research-Grade Availability Comparison

2-Chloro-N-cyclopentylnicotinamide is available from at least four commercial suppliers at purities of 95–98% (AKSci: 95% , Leyan: 98% , MolCore: 98% , Matrix Scientific: ≥95% [1]). The N-cyclopropyl analog is listed at 95% purity by AKSci and ChemBridge , while the N-cyclohexyl analog is generally offered at 95% . The cyclopentyl analog's availability at 98% from two independent suppliers provides a higher-purity procurement option not consistently available for all close analogs.

Procurement Purity Supply Chain

Optimal Deployment Scenarios for 2-Chloro-N-cyclopentylnicotinamide Based on Quantified Physicochemical Differentiation


Medicinal Chemistry SAR: LogP Fine-Tuning in CNS-Penetrant Candidate Series

When a lead series requires incremental lipophilicity adjustment within the logP 1.5–2.3 window, 2-chloro-N-cyclopentylnicotinamide (ACD/LogP 1.74) provides a midpoint that the N-cyclopropyl (XLogP3 1.6) and N-cyclohexyl (ACD/LogP 2.31) analogs do not occupy [1]. This enables systematic exploration of logD–CNS permeability relationships without resorting to mixed-aliphatic substituents.

Synthetic Intermediate for Parallel Library Synthesis

The chlorine atom at the 2-position serves as a versatile handle for cross-coupling reactions (Suzuki, Buchwald–Hartwig, etc.), while the cyclopentyl amide remains stable under typical coupling conditions . The compound's intermediate boiling point (398 °C predicted) and validated commercial availability at 98% purity from multiple suppliers make it a reliable building block for generating structurally diverse compound libraries .

Analytical Reference Standard Preparation

The availability of 98% purity material from independent suppliers (Leyan, MolCore) enables its use as a secondary reference standard for HPLC method development and LC–MS quantification, where a purity differential of ≥3% versus 95%-grade analogs reduces background interference in trace analysis .

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